5,6-Difluoroisoquinoline: A Technical Guide for Researchers
5,6-Difluoroisoquinoline: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5,6-Difluoroisoquinoline, a fluorinated heterocyclic compound of interest to researchers in drug discovery and medicinal chemistry. Due to its structural similarity to biologically active isoquinoline alkaloids and the known effects of fluorination on molecular properties, 5,6-Difluoroisoquinoline represents a scaffold with potential for the development of novel therapeutic agents.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2060024-29-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₅F₂N | --INVALID-LINK--[2] |
| Molecular Weight | 165.14 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (form may vary) | --INVALID-LINK--[3] |
| Purity | Typically ≥97% | --INVALID-LINK--[1] |
| Storage | Recommended storage at 2-8°C for long-term stability. | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the specific synthesis of 5,6-Difluoroisoquinoline are not extensively documented in publicly available literature. However, the synthesis of fluorinated isoquinolines is a well-established area of organic chemistry.[4][5] General synthetic strategies often involve the construction of the isoquinoline core from appropriately substituted precursors.
A plausible synthetic approach, illustrated in the diagram below, could involve a multi-step sequence starting from a difluorinated benzene derivative. Key transformations may include functional group manipulations to introduce the necessary carbon framework, followed by a cyclization reaction to form the heterocyclic ring system. Common named reactions for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which can be adapted for fluorinated analogs.[4]
General Experimental Considerations:
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Starting Materials: Commercially available difluorinated aromatic compounds serve as common starting points.
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Reaction Conditions: The specific reagents and conditions (temperature, solvent, catalysts) will depend on the chosen synthetic route. Anhydrous conditions and inert atmospheres are often necessary for reactions involving organometallic reagents or strong acids/bases.
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Purification: Purification of intermediates and the final product is typically achieved through column chromatography, recrystallization, or distillation.
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Characterization: The structure and purity of 5,6-Difluoroisoquinoline would be confirmed using standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and substitution pattern.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
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Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for 5,6-Difluoroisoquinoline, the broader classes of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of pharmacological effects.[6][7] The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, bioavailability, and binding affinity to biological targets.[4]
Hypothetical Signaling Pathway Modulation:
Given the activities of related compounds, 5,6-Difluoroisoquinoline could potentially interact with various cellular signaling pathways. For instance, many kinase inhibitors feature a quinoline or isoquinoline scaffold.[8] A hypothetical mechanism of action could involve the inhibition of a protein kinase, thereby disrupting a downstream signaling cascade implicated in diseases such as cancer.
Potential Areas of Investigation:
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Antimicrobial Activity: Fluoroquinolones are a well-known class of antibiotics.[7]
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Anticancer Activity: Many isoquinoline alkaloids possess cytotoxic and antitumor properties.[6]
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Enzyme Inhibition: The isoquinoline scaffold is present in various enzyme inhibitors.
Further research is required to elucidate the specific biological activities and mechanisms of action of 5,6-Difluoroisoquinoline. This compound represents a valuable tool for chemical biology and drug discovery efforts aimed at developing new therapeutic agents.
References
- 1. 5,6-Difluoroisoquinoline,2060024-29-3-Amadis Chemical [amadischem.com]
- 2. 2060024-29-3|5,6-Difluoroisoquinoline|BLD Pharm [bldpharm.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5,6-Difluoroquinolin-3-ol [myskinrecipes.com]
